molecular formula C11H18N4S B5813001 Spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione

Spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione

Cat. No.: B5813001
M. Wt: 238.36 g/mol
InChI Key: BCGXCSKERKGFBP-UHFFFAOYSA-N
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Description

Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione is a unique spirocyclic compound that combines the structural features of tetrazine and adamantane. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione typically involves multicomponent reactions and cyclization processes. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields. This method involves the condensation of appropriate precursors under microwave irradiation, leading to the formation of the spirocyclic framework .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are commonly used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione include other spirocyclic compounds such as spirooxindoles, spiropyrans, and spiroindanes .

Uniqueness

What sets spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione apart is its combination of the tetrazine and adamantane moieties, which imparts unique chemical and physical properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications .

Conclusion

Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for research and development, promising exciting advancements in various fields.

Properties

IUPAC Name

spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)8-2-6-1-7(4-8)5-9(11)3-6/h6-9,14-15H,1-5H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGXCSKERKGFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34NNC(=S)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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